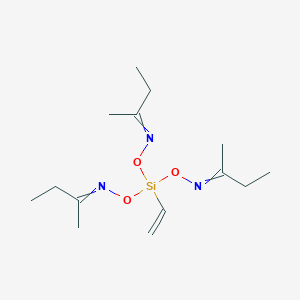

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime

CAS No.: 2224-33-1

Cat. No.: VC3699390

Molecular Formula: C14H27N3O3Si

Molecular Weight: 313.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2224-33-1 |

|---|---|

| Molecular Formula | C14H27N3O3Si |

| Molecular Weight | 313.47 g/mol |

| IUPAC Name | N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine |

| Standard InChI | InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3 |

| Standard InChI Key | WXWYJCSIHQKADM-UHFFFAOYSA-N |

| SMILES | CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C |

| Canonical SMILES | CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C |

Introduction

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime is a specialized organosilicon compound with the molecular formula . It is also known by the synonym Vinyltris(methylethylketoxime)silane. This compound belongs to the class of silanes, specifically functionalized with three methylethylketoxime groups and a vinyl group attached to a silicon atom. Its CAS number is 2224-33-1, and it is identified in chemical databases under the DTXSID4062278 identifier .

Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine |

| Molecular Formula | |

| Molecular Weight | 287.43 g/mol |

| CAS Number | 2224-33-1 |

| SMILES | C=CSi(ON=C(C)C)(ON=C(C)C)ON=C(C)C |

Adhesives and Sealants

This compound is commonly used as a precursor in the production of adhesives and sealants due to its ability to form strong bonds with various surfaces. The vinyl group provides reactivity for cross-linking, while the ketoxime groups enhance adhesion properties .

Surface Modification

The presence of the vinyl group allows this compound to be used in surface modification processes, particularly for improving hydrophobicity or compatibility with organic polymers.

Silane Coupling Agent

As a silane coupling agent, it facilitates bonding between inorganic materials (e.g., glass or metals) and organic polymers, enhancing mechanical strength and durability.

Synthesis

The synthesis of 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime typically involves the reaction of vinyltrichlorosilane with methylethylketoxime under controlled conditions:

\text{VinylSiCl}_3 + 3 \text{HON=C(CH_3)(CH_2CH_3)} \rightarrow \text{VinylSi(ON=C(CH_3)(CH_2CH_3))}_3 + 3 \text{HCl}

This reaction proceeds via substitution of chlorine atoms on the silicon with ketoxime groups.

Hazards

-

Flammability: The compound is flammable due to its volatile nature.

-

Toxicity: Prolonged exposure may cause irritation to the skin, eyes, and respiratory system.

Precautions

-

Use appropriate personal protective equipment (PPE), including gloves and goggles.

-

Store in a cool, dry place away from heat sources.

Research Insights

Recent studies have focused on optimizing silane-based compounds for industrial applications:

-

Surface Coating Efficiency: Enhanced performance in coatings due to improved adhesion properties provided by the ketoxime groups .

-

Environmental Stability: Investigations into the stability of this compound under various environmental conditions have shown resistance to hydrolysis compared to other silanes.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume